molecular formula C8H4F4N2 B14033284 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B14033284
M. Wt: 204.12 g/mol
InChI Key: HUGRPZATGUZNFV-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2. It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and trifluoromethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials and simple reaction conditions. The overall yield of the product can reach up to 75%, with high purity and minimal harmful emissions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under mild to moderate conditions.

Major Products:

Scientific Research Applications

4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile
  • 3-Amino-4-(trifluoromethyl)benzonitrile

Comparison: 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

4-amino-3-fluoro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H4F4N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2

InChI Key

HUGRPZATGUZNFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)C#N

Origin of Product

United States

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